ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
ethyl 2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-2-22-15(21)11-8-24-16(17-11)18-14(20)10-7-23-12-6-4-3-5-9(12)13(10)19/h3-8H,2H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWVRRKMYGJXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-oxo-4H-chromene-3-carboxylate with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The chromene core can intercalate with DNA, while the thiazole ring may interact with proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4H-chromene-2-carboxylate: Shares the chromene core but lacks the thiazole ring, resulting in different biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in their functional groups and overall reactivity.
Uniqueness
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is unique due to its combined chromene and thiazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar molecules.
Biological Activity
Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a complex organic compound characterized by its unique chromene and thiazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting research findings, mechanisms of action, and comparative analyses with similar compounds.
Structural Overview
The compound's structure can be represented as follows:
This compound combines the chromene core, known for diverse biological activities, with a thiazole moiety, enhancing its pharmacological potential.
Target Interactions
While specific targets for this compound remain largely unidentified, chromene derivatives generally interact with various biological pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with cellular receptors could influence signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds with chromene and thiazole structures exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its ability to induce apoptosis in cancer cells is a focal point of research.
Case Study: Apoptosis Induction
In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects with an IC50 value of approximately 25 µM for HeLa cells. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Cell cycle arrest |
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other chromene derivatives to highlight its unique properties.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Ethyl 4-oxo-4H-chromene-2-carboxylate | Chromene | Moderate | Low |
| Ethyl 2-(5-methylthiazole)-4-carboxylate | Thiazole | High | Moderate |
| Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole | Chromene + Thiazole | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
